molecular formula C14H19FN2O B11766229 N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide

N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide

Cat. No.: B11766229
M. Wt: 250.31 g/mol
InChI Key: OALNDISZAQKKCQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine ring.

    Formation of the Acetamide Group: The final step involves the acylation of the piperidine ring with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The fluorobenzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors, while the piperidine ring contributes to its overall stability and bioavailability. The acetamide group plays a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzyl)-2-(piperidin-4-yl)acetamide
  • N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide
  • N-(4-Bromobenzyl)-2-(piperidin-4-yl)acetamide

Uniqueness

N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide is unique due to the presence of the fluorine atom in the benzyl group, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19FN2O

Molecular Weight

250.31 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-piperidin-4-ylacetamide

InChI

InChI=1S/C14H19FN2O/c15-13-3-1-12(2-4-13)10-17-14(18)9-11-5-7-16-8-6-11/h1-4,11,16H,5-10H2,(H,17,18)

InChI Key

OALNDISZAQKKCQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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